![molecular formula C7H5F3INO3S B13443406 2-Amino-6-iodo-4-[(trifluoromethyl)sulphonyl]phenol](/img/structure/B13443406.png)
2-Amino-6-iodo-4-[(trifluoromethyl)sulphonyl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-6-iodo-4-[(trifluoromethyl)sulphonyl]phenol is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of an amino group, an iodine atom, and a trifluoromethyl sulphonyl group attached to a phenol ring. These functional groups contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-iodo-4-[(trifluoromethyl)sulphonyl]phenol typically involves multi-step organic reactions One common method is the electrophilic aromatic substitution reaction, where an iodine atom is introduced to the phenol ringThe amino group is then added via nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity. Catalysts and solvents are often used to facilitate the reactions and improve efficiency .
化学反应分析
Types of Reactions
2-Amino-6-iodo-4-[(trifluoromethyl)sulphonyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
科学研究应用
2-Amino-6-iodo-4-[(trifluoromethyl)sulphonyl]phenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用机制
The mechanism of action of 2-Amino-6-iodo-4-[(trifluoromethyl)sulphonyl]phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl sulphonyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The iodine atom and amino group can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed biological effects .
相似化合物的比较
Similar Compounds
2-Iodo-6-nitro-4-[(trifluoromethyl)sulphonyl]phenol: Similar structure but with a nitro group instead of an amino group.
2-Amino-4-[(trifluoromethyl)sulphonyl]phenol: Lacks the iodine atom.
2-Amino-6-bromo-4-[(trifluoromethyl)sulphonyl]phenol: Contains a bromine atom instead of iodine.
Uniqueness
2-Amino-6-iodo-4-[(trifluoromethyl)sulphonyl]phenol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the iodine atom, in particular, enhances its potential for use in radiolabeling and imaging studies .
属性
分子式 |
C7H5F3INO3S |
|---|---|
分子量 |
367.09 g/mol |
IUPAC 名称 |
2-amino-6-iodo-4-(trifluoromethylsulfonyl)phenol |
InChI |
InChI=1S/C7H5F3INO3S/c8-7(9,10)16(14,15)3-1-4(11)6(13)5(12)2-3/h1-2,13H,12H2 |
InChI 键 |
PXAGOHJOFCUKER-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1N)O)I)S(=O)(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


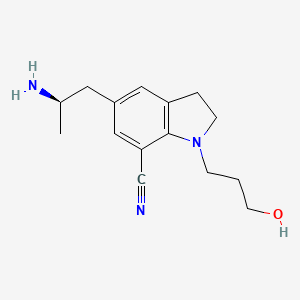
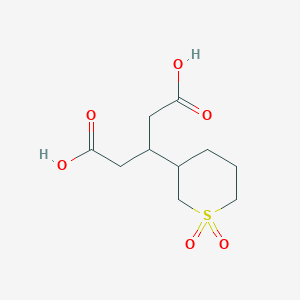
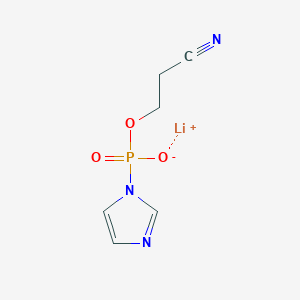
![2-[(methoxycarbonyl)amino]-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylic acid](/img/structure/B13443344.png)
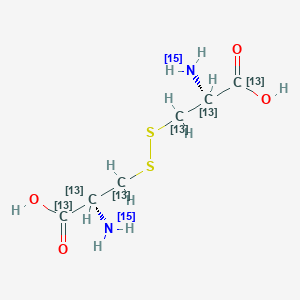
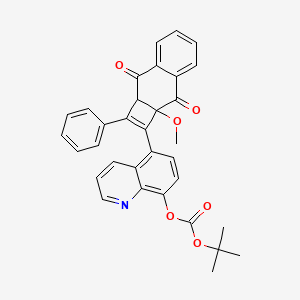
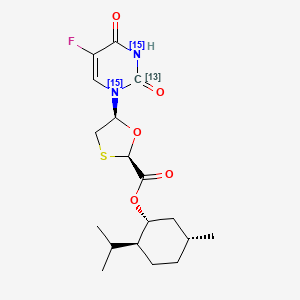
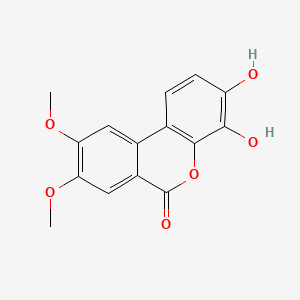
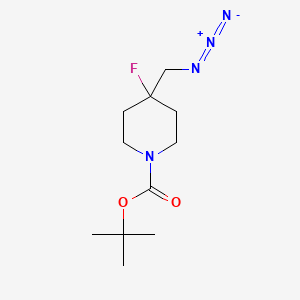
![1-[(1-Methylethyl)amino]cyclopentanemethanol](/img/structure/B13443374.png)
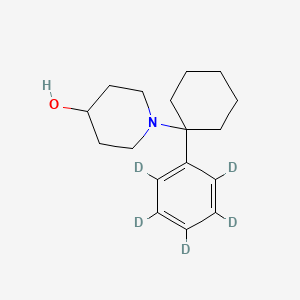
![2,3-Dihydrobenzo[1,4]dioxine-6-carboxamidine](/img/structure/B13443377.png)


